Cyclobutyl(pyridin-2-yl)methanamine

描述

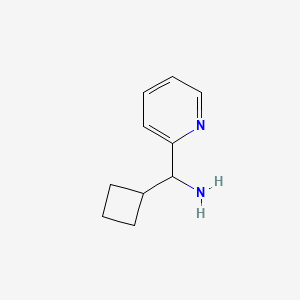

Structure

3D Structure

属性

IUPAC Name |

cyclobutyl(pyridin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-10(8-4-3-5-8)9-6-1-2-7-12-9/h1-2,6-8,10H,3-5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASZCMBNRAFLOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C2=CC=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclobutyl Pyridin 2 Yl Methanamine and Analogues

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of cyclobutyl(pyridin-2-yl)methanamine reveals several key disconnections that form the basis for various synthetic approaches. The primary disconnection points are the C-C bond between the cyclobutane (B1203170) ring and the methanamine bridge, and the C-N bond of the amine. This leads to two main retrosynthetic pathways:

Pathway A: Reductive Amination. This approach involves the disconnection of the C-N bond, leading back to cyclobutyl(pyridin-2-yl)methanone and an amine source, or pyridine-2-carbaldehyde and cyclobutylamine (B51885). This is a widely used and versatile method for amine synthesis. acsgcipr.orgyoutube.comyoutube.com

Pathway B: Grignard-type Addition. Disconnecting the C-C bond between the pyridine (B92270) and the methanamine-bearing carbon suggests a Grignard reaction between a pyridyl Grignard reagent and a cyclobutyl-containing electrophile, such as an N-protected cyclobutylcarboxaldehyde.

Further analysis of the cyclobutane ring itself presents another set of disconnections, often involving [2+2] cycloaddition reactions to form the four-membered ring. nih.govnih.govjst.go.jp

Classical and Modern Synthetic Routes

Reductive amination is a cornerstone in the synthesis of this compound. acsgcipr.orgyoutube.com This method typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. acsgcipr.orgyoutube.com

One common strategy employs the reductive amination of pyridine-2-carbaldehyde with cyclobutylamine. The reaction is typically carried out in the presence of a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH3CN). acsgcipr.orggoogle.com These reagents are selective for the reduction of the iminium ion over the starting aldehyde.

Alternatively, the reaction can be performed with cyclobutyl pyridin-2-yl ketone and an ammonia (B1221849) source. This route is also amenable to the use of various reducing agents. A patent describes a method for preparing pyridin-2-yl-methylamine derivatives through the reductive amination of cyanohydrins, which can be an effective industrial synthesis route. google.com

| Starting Material 1 | Starting Material 2 | Reducing Agent | Product |

| Pyridine-2-carbaldehyde | Cyclobutylamine | Sodium triacetoxyborohydride | This compound |

| Cyclobutyl pyridin-2-yl ketone | Ammonia | Sodium cyanoborohydride | This compound |

Table 1: Examples of Reductive Amination Reactions

The construction of the cyclobutane ring with specific stereochemistry is a crucial aspect of synthesizing complex analogues. Several methods have been developed for the stereoselective synthesis of cyclobutane derivatives.

[2+2] Cycloaddition Reactions: This is a powerful tool for constructing four-membered rings. nih.govnih.govjst.go.jp Photochemical [2+2] cycloadditions of alkenes can be utilized, although they may sometimes lack selectivity. nih.gov More recently, transition metal-catalyzed [2+2] cycloadditions have emerged as a more controlled method. nih.govjst.go.jp High-pressure [2+2] cycloaddition reactions between sulfonyl allenes and benzyl (B1604629) vinyl ether have been used to synthesize cyclobutanol (B46151) derivatives, which can be further functionalized. ru.nl

Ring Contraction Reactions: The contraction of larger rings, such as pyrrolidines, offers another route to stereodefined cyclobutanes. nih.gov For instance, a contractive synthesis of multisubstituted cyclobutanes from readily available pyrrolidines using iodonitrene chemistry has been reported to be highly stereoselective. nih.gov

C-H Functionalization: Direct C-H functionalization of pre-existing cyclobutane scaffolds provides a modern and efficient way to introduce complexity. acs.org This approach can be used to install various substituents with a high degree of stereocontrol.

The pyridine ring is a key pharmacophore and its introduction is a critical step in the synthesis. nih.gov Several methods exist for incorporating the pyridine-2-yl group.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, are widely used to form C-C bonds between a pyridyl halide or boronic acid and a suitable coupling partner containing the cyclobutane-methanamine fragment.

Nucleophilic Aromatic Substitution (SNAr): In cases where the pyridine ring is activated by electron-withdrawing groups, direct nucleophilic substitution of a leaving group (e.g., a halide) by a cyclobutyl-methanamine nucleophile can be an effective strategy.

From Pyridine N-oxides: Pyridine N-oxides can be used as precursors for the synthesis of 2-substituted pyridines. rsc.org A solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed based on the C-H functionalization of pyridine N-oxides. rsc.org

The final key bond formation is that of the methanamine linkage. As discussed previously, reductive amination is a primary method for forging this C-N bond. acsgcipr.orgyoutube.com An alternative approach involves the reduction of a corresponding amide or nitrile. For example, a cyano group can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. nih.gov

Advanced Synthetic Strategies for Complex this compound Derivatives

For the synthesis of more complex derivatives, multi-target drug design (MTDD) strategies are being explored. nih.gov These strategies aim to create single molecules that can interact with multiple biological targets. nih.gov This often involves the development of hybrid molecules that combine the this compound scaffold with other pharmacophores.

Advanced synthetic methods such as C-H activation and functionalization are increasingly being employed to streamline the synthesis of these complex molecules and to introduce structural diversity late in the synthetic sequence. acs.org These methods offer greater atom economy and can reduce the number of steps required to access the target compounds.

[2+2] Cycloaddition Reactions for Cyclobutane Formation

The construction of the cyclobutane ring is a cornerstone of the synthesis of this compound. Among the most powerful methods for forming four-membered rings is the [2+2] cycloaddition reaction. kib.ac.cnnumberanalytics.com This reaction involves the union of two components, each contributing two atoms to the new ring.

Photochemical [2+2] cycloadditions are a common approach, often utilizing the reaction between an alkene and a ketene (B1206846) or an enone. nih.gov However, these reactions can sometimes be challenging to control, leading to a mixture of products. nih.gov Thermal [2+2] cycloadditions, particularly those involving enamines and electron-deficient alkenes, can offer better regiochemical control. nih.gov

A notable strategy involves the intramolecular [2+2] cycloaddition. For instance, a thiazoline-fused 2-pyridone can be opened with propargyl bromide to generate an N-alkenyl-S-propargyl-2-pyridone intermediate. This intermediate then undergoes an intramolecular [2+2] cycloaddition via an in situ generated allene (B1206475) to form a cyclobutane-fused system. nih.govacs.org While effective, this particular method resulted in a racemic mixture of the product. nih.govacs.org The use of chiral auxiliaries has been explored to induce diastereoselectivity in such intramolecular cycloadditions, although success has been limited in some cases. nih.govacs.org

Recent advancements have also demonstrated the use of hyperbaric conditions to promote [2+2] cycloaddition reactions between sulfonyl allenes and benzyl vinyl ether, creating a versatile cyclobutane scaffold that can be further functionalized. ru.nlresearchgate.net Additionally, cascade reactions combining iridium-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] cycloaddition have been developed for the enantioselective synthesis of cyclobutane derivatives. nih.govchemistryviews.org

C–H Functionalization Approaches

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, including pyridine derivatives. thieme-connect.comthieme-connect.combeilstein-journals.org This approach avoids the need for pre-functionalized starting materials, streamlining the synthetic process.

For the synthesis of pyridines, transition-metal catalysis is often employed to selectively activate and functionalize C–H bonds. thieme-connect.comthieme-connect.com Catalysts based on rhodium, palladium, and other transition metals can direct the formation of new carbon-carbon or carbon-heteroatom bonds at specific positions on the pyridine ring. thieme-connect.combeilstein-journals.org For example, ortho-C–H alkylation of pyridines can be achieved using heterobimetallic Rh–Al complexes, demonstrating good functional group tolerance. beilstein-journals.org

The regioselectivity of pyridine C–H functionalization is a critical aspect, with methods developed for selective modification at the C2, C3, and C4 positions. thieme-connect.comacs.org While C2-selectivity is common, recent developments have enabled functionalization at the less reactive C3 and C4 positions. thieme-connect.comthieme-connect.com This is particularly relevant for creating diverse analogues of this compound. Furthermore, biocatalytic approaches using engineered P450 enzymes have shown promise for the selective C-H hydroxylation of cyclobutylamine derivatives, offering a route to functionalized building blocks. researchgate.netresearchgate.net

Multi-component Reactions

Multi-component reactions (MCRs) offer a highly efficient pathway to complex molecules by combining three or more starting materials in a single synthetic operation. rsc.orgmdpi.comnih.gov This strategy is advantageous for building molecular diversity and is applicable to the synthesis of substituted amines.

One example of a relevant MCR is the photocatalyst- and transition-metal-free reaction between aldehydes, primary amines, and 4-alkyl-1,4-dihydropyridines to produce secondary amines under visible light. rsc.org Another approach involves the in situ generation of imines from α-heteroatom substituted methyl azides, which can then participate in various MCRs, such as the Ugi and Castagnoli–Cushman reactions, to yield complex amide and lactam structures. rsc.org

A zinc-mediated carbonyl alkylative amination reaction has been developed for the synthesis of complex tertiary alkylamines by coupling secondary amines, enolizable aldehydes, and nonactivated alkyl iodides. acs.org This method tolerates a wide range of functional groups. Similarly, a one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines provides a selective route to N-substituted pyrroles, showcasing the power of MCRs in heterocyclic synthesis. mdpi.comnih.gov

Scalability and Efficiency Considerations in Academic Synthesis

The transition of a synthetic route from a laboratory scale to a larger, more practical scale presents significant challenges. Scalability is a key consideration in academic synthesis, particularly for compounds with potential applications in medicinal chemistry. chemistryviews.org

Methods that are efficient in terms of step count, atom economy, and the use of readily available starting materials are highly desirable. For instance, a copper-catalyzed domino cyclization of anilines and cyclobutanone (B123998) oxime has been developed for the scalable synthesis of spirotetrahydroquinolines, demonstrating the potential for practical application. chemistryviews.org Similarly, the synthesis of a cyclobutane-dicarboxylic acid building block from trans-cinnamic acid via a photoreaction has been shown to be a facile and scalable process. iucr.org

The development of gram-scale syntheses of cyclobutane-fused pyrrolidines and piperidines highlights the feasibility of producing these complex scaffolds in larger quantities. thieme-connect.com Furthermore, two distinct and efficient synthetic methods for preparing 3-(trifluoromethyl)cyclobutane-1-carboxylic acid from readily available cyclobutanone precursors have been reported, underscoring the importance of developing scalable routes to valuable building blocks. acs.org

Enantioselective Synthesis and Chiral Resolution Techniques for this compound Stereoisomers

This compound contains a chiral center, meaning it can exist as a pair of enantiomers. The biological activity of these stereoisomers can differ significantly, making their separation or selective synthesis crucial.

Enantioselective Synthesis aims to produce a single enantiomer directly. This can be achieved through various strategies:

Asymmetric Catalysis : Chiral catalysts, such as those derived from transition metals with chiral ligands or chiral phosphoric acids, can guide a reaction to favor the formation of one enantiomer over the other. researchgate.netthieme-connect.com For example, iridium-catalyzed asymmetric allylic etherification has been used in a cascade reaction to produce enantioenriched cyclobutane derivatives. nih.govchemistryviews.org

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed.

Chiral Resolution is the process of separating a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomers. libretexts.orglibretexts.org A common method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like (+)-tartaric acid or (-)-mandelic acid. libretexts.orglibretexts.org This reaction forms a mixture of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization. libretexts.orglibretexts.org Once separated, the individual enantiomers of the amine can be recovered by treating the diastereomeric salts with a base. libretexts.org Enzymatic resolution, using enantioselective lipase (B570770) enzymes to selectively acylate one enantiomer of the amine, is another effective technique. google.com

High-throughput screening methods are also being developed to rapidly determine the yield and enantiomeric excess of chiral primary amines, which can accelerate the optimization of asymmetric reactions. bohrium.com

Computational and Theoretical Studies of Cyclobutyl Pyridin 2 Yl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the molecular properties of Cyclobutyl(pyridin-2-yl)methanamine by solving the Schrödinger equation, or its approximations, for the molecule's electronic system. These methods are instrumental in elucidating the electronic structure, conformational preferences, and spectroscopic characteristics of the compound.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is primarily investigated using Density Functional Theory (DFT). These calculations reveal the distribution of electron density and the nature of the chemical bonds within the molecule. Key aspects of the electronic structure include the aromatic pyridine (B92270) ring, the strained cyclobutane (B1203170) ring, and the flexible methanamine linker.

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO is predominantly localized on the electron-rich pyridine ring, indicating its role as the primary site for electrophilic attack. Conversely, the LUMO is distributed across the pyridine ring and the methanamine group, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the bonding in detail. It allows for the quantification of bond orders, hybridization, and charge distribution. For instance, the nitrogen atom of the pyridine ring and the amine group are expected to have significant negative partial charges, making them potential sites for hydrogen bonding.

Table 1: Calculated Electronic Properties of this compound

| Property | Value (Illustrative) | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.7 eV | A measure of chemical reactivity. |

| Dipole Moment | 2.1 D | Indicates the overall polarity of the molecule. |

| Partial Charge on Pyridine N | -0.45 e | Negative charge on the pyridine nitrogen atom. |

| Partial Charge on Amine N | -0.85 e | Negative charge on the amine nitrogen atom. |

Conformational Analysis and Energy Landscapes

The conformational landscape of this compound is complex due to the rotational freedom around the single bonds connecting the cyclobutane ring, the methanamine group, and the pyridine ring. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Potential energy surface (PES) scans are performed by systematically rotating key dihedral angles and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers for conformational changes. The relative energies of the conformers determine their population at a given temperature. It is expected that the most stable conformers will have minimized steric hindrance between the bulky cyclobutyl and pyridine groups.

Spectroscopic Property Predictions

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which are essential for the experimental characterization of this compound.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) provide valuable information for structure elucidation. The calculated chemical shifts for each nucleus are compared with experimental data to confirm the molecular structure. The chemical shifts are sensitive to the electronic environment of the nuclei, and thus to the conformation of the molecule.

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the vibrational modes of a molecule. Theoretical calculations of the vibrational frequencies and their corresponding intensities can be used to assign the peaks in an experimental IR spectrum. Key vibrational modes for this compound would include the C-H stretching of the cyclobutane and pyridine rings, the N-H stretching of the amine, and the C=N stretching of the pyridine ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The predicted absorption maxima (λ_max) correspond to electronic excitations, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. For this molecule, π-π* transitions within the pyridine ring are expected to be the dominant feature in the UV-Vis spectrum.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter (Illustrative) | Predicted Value |

| ¹H NMR | Chemical Shift (amine N-H) | δ 2.5 ppm |

| ¹³C NMR | Chemical Shift (pyridine C2) | δ 158 ppm |

| IR | Vibrational Frequency (N-H stretch) | 3350 cm⁻¹ |

| IR | Vibrational Frequency (C=N stretch) | 1590 cm⁻¹ |

| UV-Vis | Absorption Maximum (λ_max) | 260 nm |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a time-resolved picture of the molecular motions of this compound, offering insights into its flexibility and its interactions with the environment.

Conformational Flexibility and Torsional Dynamics

MD simulations can explore the conformational space of this compound over longer timescales than are typically accessible with static quantum chemical calculations. By simulating the molecule's trajectory over time, one can observe the transitions between different conformations and calculate the free energy landscape.

The analysis of torsional dynamics focuses on the rotation around specific single bonds. The dihedral angles connecting the cyclobutyl, methanamine, and pyridine moieties are monitored throughout the simulation to understand their flexibility and preferred orientations. This provides a dynamic view of the conformational preferences that complements the static picture from quantum chemical calculations.

Mechanistic Investigations of Biological Interactions in Vitro/in Silico Focus

Target Identification and Validation (Hypothetical or inferred from similar structures)

The chemical architecture of Cyclobutyl(pyridin-2-yl)methanamine, featuring a basic amine, a pyridine (B92270) ring, and a cyclobutyl group, suggests several potential biological targets. The cyclobutane (B1203170) ring conformationally constrains the molecule, which can enhance binding affinity and selectivity for specific protein pockets. researchgate.netnih.gov This structural feature is increasingly utilized in drug design to improve physicochemical properties and explore three-dimensional chemical space. nih.govru.nlru.nl

Based on analogues, several target classes can be hypothesized:

Neurotransmitter Transporters and Receptors: The pyridin-2-yl-methanamine moiety is a known pharmacophore for various central nervous system targets. Derivatives have been shown to act as potent and selective agonists for serotonin (B10506) 5-HT1A receptors, indicating potential applications in treating depression. nih.gov Other related structures are known to be antagonists at histamine (B1213489) H3 receptors, which are targets for cognitive and neurological disorders. acs.orgnih.govrsc.org The trimethoxyphenyl-cyclobutylamine scaffold has also been investigated for potential interactions with serotonin receptors. ontosight.ai

Ion Channels: Analogues containing the pyridin-2-yl group have been developed as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain signaling. nih.govacs.orgjneurosci.orgmdpi.com

Enzymes: The pyridine ring and associated amine can interact with the active sites of numerous enzymes. As will be detailed below, analogues show inhibitory activity against kinases, deubiquitinases, and cyclooxygenases. Furthermore, the pyridine-2-methylamine scaffold has been identified as an inhibitor of the essential mycobacterial enzyme MmpL3, suggesting a potential role in developing new antitubercular agents. nih.gov

Enzyme Inhibition Studies (In vitro)

The interaction of this compound analogues with various enzymes has been a subject of significant research, revealing potential inhibitory activities across several important enzyme families.

Janus kinases (JAKs) are critical mediators of cytokine signaling and are implicated in autoimmune diseases and inflammation. acs.org The modification of existing JAK inhibitors to include a cis-1,3-cyclobutane diamine linker has led to the discovery of highly potent and selective JAK1 inhibitors. nih.govru.nl One such clinical candidate, PF-04965842, which incorporates a cyclobutyl ring, demonstrates nanomolar potency and high selectivity for JAK1 over other JAK family members. nih.govacs.org The defined puckered conformation of the cyclobutyl ring is crucial, as it optimally positions other functional groups to form key hydrogen bonds within the JAK1 active site, an interaction that is less favorable for the trans-isomer. ru.nl This highlights the importance of the cyclobutane scaffold in achieving both potency and selectivity in kinase inhibition. acs.orggoogle.comresearchgate.net

The ubiquitin-specific protease 1 (USP1), in complex with its cofactor UAF1, is a key regulator of DNA damage response pathways and has emerged as a promising target for cancer therapy. nih.govnih.gov High-throughput screening and subsequent medicinal chemistry efforts have identified potent inhibitors of the USP1/UAF1 complex. nih.gov One of the most well-characterized inhibitors, ML323, features a N-benzyl-2-phenylpyrimidin-4-amine core. intodna.comejmo.orgrcsb.org Although not containing a cyclobutyl group, its benzyl-amine portion is structurally related to the pyridinyl-methanamine scaffold. Analogues based on this scaffold have demonstrated nanomolar inhibitory potency against USP1/UAF1, reversing cisplatin (B142131) resistance in non-small cell lung cancer cells. nih.govnih.gov These inhibitors act through a noncompetitive mechanism. nih.gov

Cyclooxygenase-2 (COX-2) is an enzyme responsible for mediating inflammation and pain, and its selective inhibition is a key strategy for developing anti-inflammatory drugs with improved gastrointestinal safety. nih.govnih.gov The structure-activity relationships of COX-2 inhibitors often involve two aromatic rings on a central core. researchgate.net Various heterocyclic cores, including pyridine and pyrimidine, have been successfully incorporated into potent and selective COX-2 inhibitors. nih.govnih.govbrieflands.comresearchgate.net For instance, 1,2-diarylpyridine derivatives like Etoricoxib are known for their high COX-2 selectivity. nih.govnih.gov While direct analogues of this compound have not been specifically reported as COX-2 inhibitors, the presence of the pyridine ring in this compound suggests that it could be a valuable scaffold for designing novel COX-2 inhibitors, potentially interacting with the secondary pocket of the COX-2 active site. researchgate.net

Receptor Binding and Agonist/Antagonist Activity (In vitro)

The structural motifs within this compound suggest a high likelihood of interaction with various G-protein coupled receptors (GPCRs).

Serotonin Receptors: As mentioned, derivatives of pyridin-2-yl-methanamine are potent 5-HT1A receptor agonists. nih.gov Structure-activity relationship studies have shown that substitutions on the pyridine ring can synergistically enhance 5-HT1A agonist properties. nih.gov Furthermore, pharmacophore models for 5-HT7 receptor agonism highlight the importance of an aromatic moiety (like pyridine) and a protonated nitrogen, both present in the subject compound. nih.gov

Histamine Receptors: The cyclobutane ring has been successfully used to rigidify the classical propoxy linker found in many histamine H3 receptor (H3R) antagonists/inverse agonists. researchgate.netrsc.org This "3-cyclobutoxy" constraint has been shown to significantly increase H3R affinity compared to more flexible counterparts. rsc.org Clinical candidates for H3R antagonism, such as PF-03654746, incorporate a substituted cyclobutane core, demonstrating the utility of this ring system for achieving high-affinity binding. acs.orgnih.gov

TRPV1 Receptors: The pyridine ring is a key feature in several classes of potent TRPV1 antagonists. nih.govacs.orgjneurosci.orgnih.gov Analogues such as 2-thio pyridine derivatives and tetrahydropyridinecarboxamides show excellent antagonism of capsaicin-induced activation of the TRPV1 channel, with some compounds exhibiting Ki values in the low nanomolar range. nih.govacs.org

G Protein-Coupled Receptors (GPCRs)

G Protein-Coupled Receptors (GPCRs) represent the largest family of signaling proteins in the human genome and are crucial targets for drug discovery. cifar.ca The interaction of this compound and its analogues with these receptors is a key area of investigation.

5-HT Receptors: Analogues of this compound have shown notable affinity for serotonin (5-HT) receptors, which are implicated in a wide range of physiological and pathological processes. For instance, (N)-methanocarba adenosine (B11128) derivatives featuring N⁶-dicycloalkyl-methyl groups, including N⁶-dicyclobutyl-methyl substitution, have demonstrated binding affinities for the 5-HT₂B receptor in the range of 10–20 nM. nih.gov Specifically, structural modifications to these adenosine derivatives, particularly the inclusion of branched N⁶-alkyl groups, have been found to favor interaction with 5-HT₂ receptors. nih.gov These findings suggest that the cyclobutyl moiety, in conjunction with a heterocyclic core, can be a significant contributor to affinity at certain serotonin receptor subtypes.

GPR88: The orphan G protein-coupled receptor 88 (GPR88) is a receptor with high expression in the striatum of the brain, making it a potential therapeutic target for central nervous system disorders. nih.govnih.gov While direct binding data for this compound at GPR88 is not extensively documented, structurally related compounds provide insights. The synthetic small-molecule 2-PCCA, which contains a pyridin-2-yl group, is known to activate GPR88 through a Gαi-coupled signaling pathway. nih.govnih.gov GPR88 shares its highest sequence homology with the 5-HT₁d receptor, further linking it to the biogenic amine receptor family. nih.gov

Other Receptor Classes

Beyond the well-studied GPCRs, the structural motifs of this compound suggest potential interactions with other receptor classes. For example, chemokine receptors, which are also GPCRs, are known to bind ligands containing pyridin-2-yl groups. gccpo.org Furthermore, some pyridine derivatives have been investigated for their effects on dopamine (B1211576) D2 receptors. googleapis.comdrugbank.com The broad biological activity of pyridine-containing compounds underscores the potential for this compound to interact with a diverse range of molecular targets. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Systematic Substitution Effects on Biological Activity

Systematic modifications of molecules containing the pyridin-2-yl and cyclobutyl moieties have yielded significant insights into what drives biological activity.

Cycloalkyl Group Modification: In studies of inhibitors for the Hypoxia-Inducible Factor (HIF) signaling pathway, the size of the cycloalkyl group was found to be critical for activity. While phenyl, cyclopentyl, and cyclohexyl derivatives showed activity, the cyclobutyl derivative (26i) was the most potent compound in its series, with an IC₅₀ of 0.25 μM. nih.gov In another study on USP1/UAF1 deubiquitinase inhibitors, replacing an isopropyl group with cyclopropyl (B3062369) or cyclobutyl groups resulted in potent inhibitors, although it did not improve metabolic stability. acs.org

Pyridine Ring Substitution: The electronic properties of the pyridine ring can be modulated by adding substituents, which in turn affects biological interactions. For 9-(pyridin-2'-yl)-aminoacridines, a quantitative structure-activity relationship (QSAR) analysis showed that electron-withdrawing groups on the pyridine ring enhanced the interaction with double-stranded DNA. researchgate.net Conversely, in a study of pyridine derivatives with antiproliferative activity, the presence of electron-donating groups like -OMe and -OH was found to enhance activity, while bulky groups or halogens tended to decrease it. nih.gov A fluorinated analogue, [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine, has been noted for its potential in fragment-based drug discovery, where the fluorine atom can enhance interactions with target proteins.

Below is a table summarizing the effects of systematic substitutions on related compounds.

Interactive Data Table: Effect of Substitutions on Biological Activity| Compound Class | Substitution | Target/Assay | Observed Effect | Reference |

|---|---|---|---|---|

| Pyranopyridines | Phenyl group replaced with cyclobutyl | HIF-1 Inhibition | Increased potency (IC₅₀ = 0.25 μM) | nih.gov |

| USP1/UAF1 Inhibitors | Isopropyl group replaced with cyclobutyl | USP1/UAF1 Inhibition | Potent inhibition (IC₅₀ = 180 nM) | acs.org |

| 9-aminoacridines | Electron-withdrawing group on pyridine | DNA Denaturation | Promoted interaction with DNA | researchgate.net |

| Pyridine Derivatives | -OMe, -OH groups on pyridine | Antiproliferative Activity | Enhanced activity | nih.gov |

| Pyridine Derivatives | Halogen or bulky groups on pyridine | Antiproliferative Activity | Lowered activity | nih.gov |

Importance of Stereochemistry in Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining pharmacological activity. researchgate.netnih.govacs.org For chiral drugs, the two enantiomers (mirror-image isomers) can exhibit vastly different biological and pharmacological behaviors because they interact differently with the chiral environments of living systems, such as receptor binding sites. nih.gov

While specific stereochemical studies on this compound are not widely published, research on related compounds highlights the principle's importance. In a study of hydantoin (B18101) derivatives targeting the 5-HT₇ receptor, a clear preference in binding affinity was observed based on the stereoconfiguration. nih.gov Molecular modeling indicated that specific interactions were responsible for the lower affinity of one stereoisomer. nih.gov This underscores that for a chiral compound like this compound, which possesses a stereocenter at the methanamine carbon, it is highly probable that one enantiomer would exhibit greater potency or a different activity profile than the other.

Conformational Restriction and its Impact on Binding

Conformational restriction involves designing molecules with less flexibility, which can "lock" them into a bioactive conformation. This can reduce the entropic penalty of binding to a target, potentially leading to higher affinity and specificity. nih.gov

The cyclobutyl group in this compound itself imposes a degree of conformational restriction compared to a more flexible alkyl chain. Further studies on related structures demonstrate the impact of this strategy. In an investigation of tankyrase inhibitors, a cyclobutyl linker was used to connect two parts of a molecule. The cis- and trans-isomers were synthesized and tested, revealing a significant difference in activity. The cis-isomer showed potent binding affinity (Kᵢ of 10 nM), whereas the trans-isomer was substantially less active (Kᵢ of 868 nM), highlighting the critical importance of the linker's spatial orientation for effective binding. acs.org

Interactive Data Table: Impact of Conformational Restriction on Tankyrase Inhibitor Affinity

| Compound | Isomer | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|

| Cyclobutyl-linked inhibitor | cis | 10 nM | acs.org |

| Cyclobutyl-linked inhibitor | trans | 868 nM | acs.org |

Cellular Mechanism of Action Studies (In vitro, non-clinical)

Understanding the cellular mechanism of action involves elucidating the downstream consequences of a compound's interaction with its molecular target. For this compound and its analogues, this can be inferred from the signaling pathways associated with their identified targets.

If an analogue interacts with GPR88, it would likely modulate Gαi-coupled signaling, which typically involves the inhibition of adenylyl cyclase and a subsequent decrease in cellular cyclic AMP (cAMP) levels. nih.gov

Inhibitors of the ubiquitin-specific protease 7 (USP7) have been shown to affect the MDM2/p53 axis, a critical pathway in cancer biology. nih.gov USP7 inhibition can prevent the degradation of the p53 tumor suppressor, leading to cell cycle arrest and apoptosis. nih.gov Given that some pyridine-containing molecules have been explored as USP7 inhibitors, this represents a potential cellular mechanism for related compounds. nih.gov

Furthermore, some pyridine-thiazole hybrid molecules have been shown to exert cytotoxic effects by inducing genetic instability in tumor cells. mdpi.com Studies on palladium(II) complexes with (pyridin-2-yl)methanamine as a ligand indicate that such compounds can interact with DNA and inhibit the rapid replication of cancer cells, ultimately leading to cell death. researchgate.net These findings suggest that beyond receptor modulation, derivatives of this compound could have cellular mechanisms involving the regulation of fundamental processes like protein stability and DNA integrity.

Signaling Pathway Modulation

Research into the effects of this compound and its analogs on cellular signaling pathways has pointed towards potential modulation of key cascades involved in cancer and other diseases. While direct and comprehensive studies on the specific signaling pathways modulated by this compound are limited, screening assays of structurally related molecules provide valuable insights.

One area of investigation is the Hypoxia Inducible Factor (HIF) pathway, which is a critical regulator of cellular response to low oxygen and is often dysregulated in cancer. A study focused on the design and synthesis of small molecule inhibitors of the HIF-1 signaling pathway identified a series of pyranopyridine derivatives. Within this series, the cyclobutyl derivative, N-Cyclobutyl-N-((2,2-dimethyl-2H-pyrano[3,2-b]pyridin-6-yl)methyl)-3,4-dimethoxybenzenesulfonamide (a structurally related compound), emerged as a potent inhibitor. nih.gov This finding suggests that the cyclobutyl moiety in conjunction with a pyridine-containing core may contribute to the inhibition of the HIF-1 signaling pathway. nih.gov

Furthermore, in the context of kinase signaling, a study on FMS-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia explored a series of pyrazole (B372694) derivatives. The cyclobutyl analog in this series demonstrated an increase in potency against FLT3 compared to the initial hit compound, indicating a potential role for the cyclobutyl group in modulating FLT3 activity. universiteitleiden.nl

Additionally, patent literature for a class of pyridin-2-yl-methylamine derivatives, which includes structures with a cyclobutyl group, has described potential agonist activity at 5-HT1A receptors. google.com This suggests a possible interaction with the serotonin signaling pathway, which is a key target for antidepressants and anxiolytics.

Table 1: Inhibitory Activity of this compound Analogs on Signaling Pathway Components

| Compound/Analog | Target | Activity | Source |

| N-Cyclobutyl-N-((2,2-dimethyl-2H-pyrano[3,2-b]pyridin-6-yl)methyl)-3,4-dimethoxybenzenesulfonamide | HIF-1 Signaling Pathway | IC50 = 0.25 μM | nih.gov |

| Cyclobutyl analog of a pyrazole derivative | FLT3 | Increased potency | universiteitleiden.nl |

Protein-Protein Interaction Studies

The ability of small molecules to interfere with or stabilize protein-protein interactions is a key mechanism of action for many therapeutic agents. For this compound, its potential to interact with protein complexes has been highlighted in studies on deubiquitinase inhibitors.

In a study aimed at developing potent inhibitors of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) deubiquitinase complex, a series of N-Benzyl-2-phenylpyrimidin-4-amine derivatives were synthesized and evaluated. This compound was included as an analog (compound 76) and demonstrated potent inhibition of USP1/UAF1 activity with an IC50 of 180 nM. acs.org However, it was noted to have low metabolic stability. acs.org This finding points to a direct or allosteric interaction with the USP1/UAF1 complex, a key regulator of DNA damage response and a target in cancer therapy.

While not directly studying this compound, research into fast skeletal muscle troponin activators has involved the synthesis of structurally similar compounds, such as (trans-3-Fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine. acs.org This indicates that the this compound scaffold is being explored for its potential to modulate the function of protein complexes.

Table 2: Inhibitory Activity of this compound against a Protein-Protein Interaction Target

| Compound | Target | Activity | Source |

| This compound (analog 76) | USP1/UAF1 | IC50 = 180 nM | acs.org |

Cellular Uptake and Distribution (In vitro cellular models)

As of the current date, there is no publicly available scientific literature detailing the in vitro cellular uptake and distribution of this compound in cellular models. Such studies are crucial for understanding the bioavailability of the compound at the cellular level and for interpreting the results of cell-based assays. Future research in this area would be beneficial for a more complete understanding of its pharmacological profile.

Advanced Analytical and Characterization Techniques for Research

Spectroscopic Analysis for Structural Elucidation (beyond basic identification)

Spectroscopic techniques are paramount in unequivocally determining the chemical structure of Cyclobutyl(pyridin-2-yl)methanamine. High-resolution instrumentation offers a detailed view of the atomic connectivity and the electronic environment within the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the intricate structure of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of its molecular framework.

In the ¹H NMR spectrum, the protons of the cyclobutyl ring are expected to appear in the upfield region, typically between 1.5 and 2.5 ppm. The methylene (B1212753) protons adjacent to the nitrogen and the pyridine (B92270) ring would likely be found further downfield. The aromatic protons of the pyridin-2-yl group will resonate in the downfield region, generally between 7.0 and 8.5 ppm, with characteristic splitting patterns corresponding to their coupling with adjacent protons. The proton of the amine group (NH) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon atoms of the cyclobutyl group are expected in the aliphatic region (20-50 ppm). The carbon of the methylene bridge and the carbons of the pyridine ring will appear at lower field strengths. The carbon atom of the pyridine ring attached to the nitrogen (C2) is characteristically shifted downfield to around 150 ppm. testbook.com

Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For instance, it would show correlations between the protons on the cyclobutyl ring and the methine proton, as well as among the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. libretexts.org It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. libretexts.org This is crucial for connecting the different fragments of the molecule, for example, showing a correlation from the methylene protons to the carbons of both the cyclobutyl and pyridin-2-yl rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridinyl-H3 | 7.20-7.40 | 122-125 |

| Pyridinyl-H4 | 7.60-7.80 | 136-138 |

| Pyridinyl-H5 | 7.10-7.30 | 121-124 |

| Pyridinyl-H6 | 8.40-8.60 | 148-150 |

| Methanamine-CH | 4.00-4.20 | 60-65 |

| Methanamine-NH | 1.80-2.50 (broad) | - |

| Cyclobutyl-CH | 2.50-2.80 | 40-45 |

| Cyclobutyl-CH₂ | 1.70-2.10 | 25-30 |

| Cyclobutyl-CH₂' | 1.60-1.90 | 18-22 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass of the molecular ion, which allows for the determination of the elemental composition of this compound. Common ionization techniques for such a molecule would include Electrospray Ionization (ESI) and Electron Impact (EI). emory.edu

Under ESI, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺. In EI, the molecular ion [M]⁺• would be formed, which then undergoes fragmentation. The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this compound are predicted to involve:

Alpha-cleavage: The bond between the methine carbon and the cyclobutyl group, or the bond between the methine carbon and the pyridine ring, can break. The cleavage of the cyclobutyl group is often a preferred fragmentation pathway for amines. miamioh.edu

Loss of the cyclobutyl group: This would lead to a prominent fragment ion corresponding to the pyridin-2-ylmethanamine (B45004) cation.

Tropylium ion formation: Rearrangement of the pyridin-2-ylmethyl fragment can lead to the formation of a stable tropylium-like ion.

Cleavage within the pyridine ring: The pyridine ring itself can fragment, although this typically requires higher energy.

Table 2: Predicted Key Mass Fragments for this compound

| m/z (predicted) | Proposed Fragment Structure | Fragmentation Pathway |

| 177.14 | [C₁₁H₁₇N₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 176.13 | [C₁₁H₁₆N₂]⁺• | Molecular Ion [M]⁺• |

| 121.07 | [C₇H₉N₂]⁺ | Loss of cyclobutyl radical |

| 107.06 | [C₆H₇N₂]⁺ | Loss of cyclobutane (B1203170) |

| 93.06 | [C₅H₅NCH₂]⁺ | Cleavage of C-C bond |

| 78.05 | [C₅H₄N]⁺ | Pyridinyl cation |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. semi.ac.cn For this compound, the key vibrational modes would be:

N-H stretch: A characteristic absorption in the IR spectrum is expected in the region of 3300-3500 cm⁻¹, indicative of the amine group.

C-H stretches: Aromatic C-H stretches from the pyridine ring will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclobutyl and methine groups will be observed just below 3000 cm⁻¹.

C=N and C=C stretches: The stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-N stretch: The stretching vibration of the C-N bond is expected in the 1000-1250 cm⁻¹ range.

CH₂ bending: The scissoring and rocking vibrations of the methylene groups in the cyclobutyl ring will appear around 1450 cm⁻¹ and in the fingerprint region, respectively.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the pyridine ring and the carbon backbone.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300-3500 (medium, broad) | Weak |

| Aromatic C-H Stretch | 3010-3100 (medium) | Strong |

| Aliphatic C-H Stretch | 2850-2960 (strong) | Strong |

| C=N, C=C Stretch (Pyridine) | 1400-1600 (strong, multiple bands) | Strong |

| CH₂ Bend (Cyclobutyl) | ~1450 (medium) | Medium |

| C-N Stretch | 1000-1250 (medium) | Medium |

| Pyridine Ring Breathing | Not prominent in IR | ~990 (strong) |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for determining the purity of this compound and for isolating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile organic compounds. For a polar compound like this compound, a reversed-phase HPLC method is generally suitable. fishersci.comsepscience.comsielc.com

Method development would involve optimizing several parameters:

Stationary Phase: A C18 or C8 column would be a good starting point, providing a non-polar stationary phase for interaction with the analyte. uhplcs.com

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer to control the pH and ensure the amine is protonated) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used. wikipedia.org A gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to elute all components with good resolution.

Detection: The pyridine ring contains a chromophore that absorbs UV light, making a UV detector a suitable choice. dtic.mil The detection wavelength would be set at a λmax of the compound, likely around 260 nm.

Once developed, the method must be validated according to ICH guidelines to ensure it is accurate, precise, reproducible, and robust.

Table 4: Hypothetical HPLC Method Parameters and Validation Summary

| Parameter | Condition/Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Linearity (r²) | > 0.999 |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

| Limit of Detection (LOD) | ~0.01 µg/mL |

| Limit of Quantitation (LOQ) | ~0.03 µg/mL |

While this compound itself may have limited volatility for direct GC analysis without derivatization, Gas Chromatography (GC) is an excellent technique for monitoring the progress of its synthesis by analyzing volatile starting materials and intermediates. researchgate.netbre.com For instance, if the synthesis involves the reaction of 2-picoline with a cyclobutyl-containing electrophile, GC can be used to monitor the consumption of these starting materials.

For the analysis of amines by GC, derivatization is often employed to improve volatility and chromatographic performance. mdpi.com However, for monitoring volatile precursors, a direct injection may be feasible. A typical GC method would utilize a capillary column with a polar stationary phase (e.g., a wax column) to effectively separate the components of the reaction mixture.

Table 5: Hypothetical GC Method Parameters for Analysis of a Volatile Precursor

| Parameter | Condition/Value |

| Column | DB-WAX, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 220 °C (5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

Chiral Chromatography for Enantiomeric Purity

The enantiomeric purity of a chiral compound like this compound is a critical quality attribute, as enantiomers can exhibit different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for separating enantiomers and determining enantiomeric excess (% ee).

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different energies of interaction, leading to different retention times on the chromatographic column. For primary amines, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often highly effective. nih.govyakhak.org Method development involves screening various CSPs and mobile phase compositions (normal-phase, polar organic, or reversed-phase) to achieve optimal resolution. phenomenex.comchromatographyonline.com The addition of small amounts of acidic or basic modifiers to the mobile phase can be crucial for improving peak shape and resolution for amine compounds. chromatographyonline.com

An illustrative data set from a chiral HPLC analysis for determining the enantiomeric purity of a research compound is presented below.

Interactive Table 1: Example Chiral HPLC Method Parameters and Results Below is a representative table illustrating the type of data generated from a chiral HPLC analysis. The values are hypothetical.

| Parameter | Value |

| Chromatographic System | HPLC with UV Detector |

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 2.0 |

| Enantiomeric Excess (% ee) | 99.5% |

Crystallographic Studies

Single-Crystal X-ray Diffraction (SC-XRD) is an unequivocal method for determining the three-dimensional structure of a molecule. springernature.com It provides precise information on bond lengths, bond angles, and torsion angles, thereby defining the compound's solid-state conformation. For a chiral, enantiomerically pure substance, SC-XRD can also be used to determine its absolute configuration (e.g., the R/S designation at the stereocenter).

The determination of absolute configuration is typically achieved by analyzing the anomalous dispersion of X-rays, an effect that becomes significant when the crystal contains an atom heavier than carbon. nih.govresearchgate.net By measuring the intensities of Friedel pairs (reflections that are equivalent in the absence of anomalous scattering), the Flack parameter can be calculated. A value close to zero for a known enantiomer confirms the assigned absolute stereochemistry. thieme-connect.de This technique provides the definitive assignment of the molecule's spatial arrangement.

The data obtained from an SC-XRD experiment is summarized in a crystallographic information file (CIF), which includes the parameters shown in the table below.

Interactive Table 2: Representative Crystallographic Data Table This table shows the parameters that would be determined in a single-crystal X-ray diffraction study. The values are for illustrative purposes only.

| Parameter | Example Value |

| Chemical Formula | C₁₀H₁₄N₂ |

| Formula Weight | 162.24 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.54 Å, b = 10.21 Å, c = 14.89 Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume (V) | 994.5 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.08 g/cm³ |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature | 100 K |

| Flack Parameter | 0.05(10) |

Stability and Degradation Studies (for research purposes)

Stability studies are essential to understand how a compound's quality may change over time under the influence of various environmental factors.

Forced degradation or stress testing is conducted to identify likely degradation products and establish the intrinsic stability of a molecule. japsonline.com To assess chemical stability, a solution of this compound would be subjected to a range of pH values (typically acidic, neutral, and basic conditions) and elevated temperatures. gmp-compliance.orgeuropa.eu Samples are collected at various time points and analyzed using a stability-indicating HPLC method to quantify the amount of the parent compound remaining.

Interactive Table 3: Example Chemical Stability Data (% Remaining) This table illustrates how results from a pH and temperature stability study might be presented. Data is hypothetical.

| Condition | 0 hours | 24 hours | 48 hours | 72 hours |

| pH 2.0 / 40°C | 100% | 98.5% | 97.1% | 95.8% |

| pH 7.0 / 40°C | 100% | 99.8% | 99.6% | 99.5% |

| pH 9.0 / 40°C | 100% | 99.7% | 99.4% | 99.2% |

| pH 7.0 / 60°C | 100% | 99.2% | 98.5% | 97.6% |

Photostability testing evaluates the impact of light on a compound. These studies are typically conducted according to the International Council for Harmonisation (ICH) guideline Q1B. ikev.orgich.org A sample of the solid drug substance and/or a solution is exposed to a controlled light source that emits both ultraviolet (UV) and visible light for a specified duration. jordilabs.comslideshare.net A parallel sample is protected from light (dark control) to differentiate between light-induced and thermal degradation. europa.eu Analysis of the samples post-exposure reveals the compound's photosensitivity.

Interactive Table 4: Illustrative Photostability Study Results The following table provides a sample format for reporting photostability data.

| Sample | Condition | Assay (% of Initial) | Total Degradation (%) |

| Solid | Light Exposed | 99.5% | 0.5% |

| Solid | Dark Control | 99.9% | 0.1% |

| Solution (in Water) | Light Exposed | 96.2% | 3.8% |

| Solution (in Water) | Dark Control | 99.8% | 0.2% |

In vitro metabolic stability assays are used early in research to predict how a compound might be metabolized in the body. domainex.co.uk The liver microsomal stability assay is a common method that assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily the Cytochrome P450 (CYP) family. evotec.comprotocols.io

In this assay, the compound is incubated at 37°C with liver microsomes (often from human or rat) and a cofactor, typically an NADPH regenerating system, which is required for CYP enzyme activity. axispharm.com Aliquots are taken at several time points, the reaction is stopped, and the remaining concentration of the parent compound is measured using LC-MS/MS. From the rate of disappearance of the compound, key parameters like the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated. mercell.com

Interactive Table 5: Representative In Vitro Metabolic Stability Data This table shows typical parameters obtained from a liver microsomal stability assay. The values are illustrative.

| Species | Test Compound Concentration | t½ (min) | Clint (µL/min/mg protein) | Stability Classification |

| Human Liver Microsomes | 1 µM | 45 | 30.8 | Moderate |

| Rat Liver Microsomes | 1 µM | 25 | 55.5 | Low |

Applications As Research Probes and Chemical Tools

Development of Labeled Derivatives for Mechanistic Studies

To elucidate the mechanisms of action, metabolic fate, and target engagement of bioactive compounds, researchers often rely on isotopically labeled derivatives. The synthesis of such derivatives of Cyclobutyl(pyridin-2-yl)methanamine allows for precise tracking and quantification in complex biological systems.

Isotopically labeled versions of the parent molecule can be synthesized by incorporating heavy isotopes such as Carbon-14 (¹⁴C), Carbon-13 (¹³C), or Deuterium (²H) at specific positions within the cyclobutyl or pyridine (B92270) rings. researchgate.net These labeled compounds are chemically identical to the unlabeled version but are distinguishable by mass spectrometry. This property is invaluable for quantitative absorption, distribution, metabolism, and excretion (ADME) studies, as well as for use as internal standards in bioanalytical assays to ensure accuracy. researchgate.net

Furthermore, the scaffold can be modified to chelate radiometals for imaging applications. For instance, related chelators containing a cyclobutyl spacer have been successfully labeled with Copper-64 (⁶⁴Cu). acs.org Such radiolabeled complexes are developed for use in Positron Emission Tomography (PET), a powerful non-invasive imaging technique that allows for the visualization and quantification of molecular processes in vivo. acs.org The kinetic inertness of these radiocomplexes is a critical property for their application as radiopharmaceuticals. acs.org The development of labeled derivatives is a key step in advancing a chemical scaffold from a simple building block to a sophisticated research probe for detailed mechanistic investigation.

| Labeled Derivative Type | Isotope/Label | Potential Application | Research Area |

| Isotopically Labeled | ¹⁴C, ¹³C, ²H | Quantitative analysis in bio-samples | Drug Metabolism and Pharmacokinetics (DMPK) |

| Radiolabeled | ⁶⁴Cu | In vivo imaging of biological targets | Positron Emission Tomography (PET) |

Use in Affinity-Based Proteomics

Affinity-based proteomics is a powerful chemoproteomic strategy used to identify the protein targets of small molecules. nih.govbioms.se While direct evidence for the use of this compound in this context is not extensively documented, its structure is amenable to modification for creating chemical probes for such studies. mdpi.com

To be used as an affinity-based probe, the molecule would be chemically engineered to include two key functionalities: a photo-reactive group and a bio-orthogonal handle. mdpi.com

Photo-reactive Group: A group such as a diazirine or benzophenone (B1666685) can be installed onto the core structure. Upon exposure to UV light, this group forms a highly reactive carbene or radical that covalently cross-links the probe to any interacting proteins in close proximity.

Bio-orthogonal Handle: A "clickable" tag, typically an alkyne or azide, is also incorporated. This handle does not react with biological molecules within a cell but can be specifically ligated to a reporter tag (e.g., biotin (B1667282) or a fluorophore) in a subsequent step via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). mdpi.com

The general workflow for using such a probe involves incubating the modified this compound with live cells or a cell lysate, followed by UV irradiation to capture protein binding partners. nih.gov After cell lysis, the "clicked" reporter tag (e.g., biotin) is used for affinity purification of the cross-linked protein complexes on streptavidin beads. The captured proteins are then identified and quantified using mass spectrometry, revealing the direct and indirect cellular targets of the parent compound. mdpi.comthe-scientist.com This approach enables the elucidation of a compound's mechanism of action on a proteome-wide scale. bioms.seeu-openscreen.eu

Application as Synthetic Intermediates in Complex Molecule Synthesis

This compound and its derivatives are valuable synthetic intermediates, prized for the unique structural and chemical properties conferred by the cyclobutane (B1203170) ring and the pyridine moiety. The inherent ring strain of the four-membered cyclobutane ring can be harnessed for various chemical transformations, including ring expansions and ring-opening reactions, which are critical for building complex molecular architectures. researchgate.net

The pyridine-2-methanamine portion of the molecule is a common bidentate ligand and a versatile building block for creating more elaborate structures. wikipedia.org In medicinal chemistry, this scaffold has been incorporated into the design of novel therapeutics. For example, derivatives containing a cyclobutyl group have been synthesized in the development of potent inhibitors for the deubiquitinase USP1/UAF1, a target in non-small cell lung cancer. acs.orgacs.org In these studies, the cyclobutyl moiety was introduced to enhance metabolic stability compared to more metabolically labile groups like isopropyl. acs.orgacs.org

Furthermore, the pyridine-2-methylamine framework is a key structural motif in the development of antitubercular agents targeting the essential mycobacterial transporter MmpL3. nih.gov Structure-guided design has led to the synthesis of pyridine-2-methylamine derivatives with potent activity against Mycobacterium tuberculosis. nih.gov The modular nature of the synthesis allows for the introduction of various substituents on the cyclobutyl and pyridine rings, enabling the fine-tuning of physicochemical properties and biological activity. For instance, the synthesis of a fluorinated derivative, [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine, highlights how modifications can be made to improve properties relevant to drug discovery, such as bioavailability and metabolic stability.

| Complex Molecule Class | Scaffold/Intermediate | Therapeutic Target/Application | Reference |

| USP1/UAF1 Inhibitors | Cyclobutyl derivative of N-Benzyl-2-phenylpyrimidin-4-amine | Anticancer (Non-small Cell Lung Cancer) | acs.org, acs.org |

| Antitubercular Agents | Pyridine-2-methylamine derivatives | MmpL3 transporter in M. tuberculosis | nih.gov |

| Fragment-Based Drug Discovery | [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine | General building block for fragment libraries |

Future Research Directions and Unexplored Avenues for Cyclobutyl Pyridin 2 Yl Methanamine

Exploration of Novel Synthetic Pathways

The synthesis of chiral amines and complex small molecules is an area of continuous innovation. For Cyclobutyl(pyridin-2-yl)methanamine, future research could focus on moving beyond traditional multi-step syntheses to more efficient and sustainable methods.

Biocatalytic Approaches : A significant avenue for exploration is the use of enzymes to create the chiral amine center with high stereoselectivity. Transaminases or reductive aminases could be employed to convert a corresponding ketone precursor, (cyclobutyl(pyridin-2-yl)ketone), directly into the desired (R)- or (S)-enantiomer. This chemo-enzymatic approach often leads to higher enantiomeric excess, milder reaction conditions, and a more environmentally friendly process compared to classical resolutions. acs.orggoogle.com The development of such a process would be a substantial step towards producing enantiomerically pure material for detailed biological evaluation. acs.org

Photoredox Catalysis : Recent advancements in photoredox catalysis offer novel ways to form C-C and C-N bonds. acs.org A potential strategy could involve the radical addition to a [1.1.1]propellane, followed by functionalization, or the use of light-mediated reactions to couple a cyclobutyl precursor with a pyridine-containing fragment. acs.org These methods are known for their high functional group tolerance, which could streamline the synthesis of complex analogues.

High-Pressure Cycloaddition : The synthesis of the core cyclobutane (B1203170) ring could be achieved through [2+2] cycloaddition reactions, potentially under high pressure to improve yields and selectivity. ru.nl Investigating the cycloaddition of a pyridine-containing ketene (B1206846) or allene (B1206475) with ethylene (B1197577) could provide a direct route to the cyclobutane core, which can then be further functionalized.

A comparison of potential synthetic strategies is outlined in the table below.

| Synthetic Strategy | Potential Advantages | Key Challenges | Relevant Precursors |

| Biocatalysis | High stereoselectivity, mild conditions, green chemistry. | Enzyme screening and optimization, substrate specificity. | Cyclobutyl(pyridin-2-yl)ketone |

| Photoredox Catalysis | High functional group tolerance, novel bond formations. | Catalyst selection, reaction optimization, scalability. | Halogenated pyridines, cyclobutyl precursors |

| [2+2] Cycloaddition | Direct formation of the cyclobutane ring. | Control of regioselectivity and stereoselectivity, harsh conditions (high pressure). | Pyridine-substituted allenes/ketenes, ethylene |

Comprehensive Investigation of Stereoisomeric Effects

The carbon atom connecting the pyridine (B92270) ring, the cyclobutyl group, and the methanamine is a stereocenter. This means the compound exists as two non-superimposable mirror images, or enantiomers: (R)-Cyclobutyl(pyridin-2-yl)methanamine and (S)-Cyclobutyl(pyridin-2-yl)methanamine. The three-dimensional arrangement of these isomers can lead to significantly different interactions with chiral biological macromolecules like proteins and enzymes.

Future research must prioritize the separation of these enantiomers and the evaluation of their individual properties. It is common in medicinal chemistry for one enantiomer to be significantly more potent or to have a different biological activity profile than the other. For instance, studies on other chiral molecules have shown that stereoisomers can exhibit vastly different binding affinities for their targets. acs.orgrsc.org

A thorough investigation would involve:

Chiral Separation : Developing chromatographic methods (e.g., using chiral HPLC columns) to resolve the racemic mixture into its constituent enantiomers.

Stereospecific Synthesis : As an alternative to separation, developing synthetic routes that directly produce a single enantiomer, possibly leveraging the biocatalytic methods mentioned previously. acs.org

Comparative Biological Assays : Testing the purified enantiomers in a range of biological assays to determine if activity is stereospecific. This includes assessing binding affinity, enzyme inhibition, and cellular effects.

Structural Biology : Co-crystallizing each enantiomer with its biological target (if identified) to understand the structural basis for any observed differences in activity at the atomic level.

Discovery of New Biological Targets (In silico/In vitro)

While the specific biological targets of this compound are not extensively documented, its structural motifs suggest several promising areas for investigation. The pyridine ring is a common feature in many bioactive compounds, and the cyclobutyl group serves as a rigid, non-planar scaffold that can confer unique binding properties.

In Silico Screening : Computational methods can be used to screen large virtual libraries of biological targets. Docking simulations can predict the binding affinity of this compound to the active sites of various proteins, such as kinases, proteases, and G-protein coupled receptors (GPCRs). Similar pyridine-containing structures have shown activity as inhibitors of enzymes like Hypoxia Inducible Factor-1 (HIF-1), suggesting this could be a potential target class to investigate. nih.govnih.gov

In Vitro Screening : A broad, unbiased approach would involve screening the compound against large panels of enzymes and receptors. This could uncover unexpected activities and new therapeutic possibilities. For example, palladium(II) complexes containing (pyridin-2-yl)methanamine ligands have been shown to possess anticancer properties by interacting with DNA, suggesting that the core scaffold may have inherent bioactivity worth exploring in different chemical contexts. researchgate.net

Fragment-Based Drug Discovery (FBDD) : The compound itself can be considered a "fragment" or a starting point for FBDD. Its relatively low molecular weight and specific three-dimensional shape make it an attractive candidate for screening against protein targets to find initial, low-affinity hits that can then be optimized into more potent leads.

Development of this compound as a Tool Compound in Specific Biological Research

A tool compound is a well-characterized molecule with high potency and selectivity for a specific biological target, used by researchers to probe the function of that target. biosolveit.de If this compound is found to have a specific biological activity, it could be developed into a valuable tool for research.

For this to be achieved, future work should focus on:

Defining the Pharmacophore : Identifying the key structural features of the molecule responsible for its biological activity.

Selectivity Profiling : Testing the compound against a wide range of related and unrelated targets to ensure it interacts selectively with its primary target. High selectivity is crucial for a reliable tool compound to avoid off-target effects that could confound experimental results. biosolveit.de

Analogue Synthesis : Creating a set of structurally related analogues, including an inactive or significantly less active version (a "negative control"). This is critical for validating that the observed biological effects in experiments are due to the specific interaction with the intended target.

Should the compound prove to be a potent and selective inhibitor of a particular enzyme, for example, a specific kinase involved in a disease pathway, it could be used in cell-based assays to elucidate the role of that kinase in cellular processes.

Advanced Computational Modeling and AI-driven Prediction of Activity

Artificial intelligence (AI) and advanced computational modeling are revolutionizing drug discovery. nih.gov These technologies can be applied to this compound to accelerate its development and explore its chemical space more efficiently.

Quantitative Structure-Activity Relationship (QSAR) : By synthesizing and testing a library of analogues, a QSAR model can be built. This model would use machine learning algorithms to correlate the structural features of the molecules with their biological activity, enabling the prediction of the potency of new, unsynthesized compounds. nih.gov

Predictive ADMET Modeling : AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. Applying these models to this compound would help in the early identification of potential liabilities (e.g., poor metabolic stability, potential toxicity) and guide the design of improved analogues. nih.gov

Generative Models : Advanced AI can design novel molecules from scratch. A generative model could be trained on the structural features of this compound and its target, and then be tasked with generating new, optimized structures with predicted high potency and desirable drug-like properties. Some models operate on chemical names or representations, allowing for targeted edits to alter properties in a desired direction. arxiv.org

Role in Chemical Biology Beyond Medicinal Chemistry

The utility of this compound is not necessarily limited to medicinal chemistry. Its structure lends itself to other areas of chemical biology and materials science.

Catalysis : The pyridine-methanamine moiety is a bidentate ligand, capable of coordinating with a variety of metal ions. Research has shown that metal complexes involving bis(pyridin-2-yl)methanamine (B3178450) can act as catalysts in redox reactions. Future studies could explore the synthesis of metal complexes with this compound and evaluate their catalytic activity. The rigid cyclobutyl group could influence the geometry and stability of the resulting metal complex, potentially leading to novel catalytic properties.

Materials Science : Coordination polymers and metal-organic frameworks (MOFs) are materials with applications in gas storage, separation, and sensing. The ability of this compound to act as a ligand could be exploited to incorporate it into such materials. The specific shape and conformational rigidity imparted by the cyclobutyl group could be used to control the structure and porosity of the resulting material.

Chemical Probes : If the compound is found to bind to a specific protein, it could be functionalized with a fluorescent dye or a reactive group to create a chemical probe. Such probes are invaluable tools for visualizing biological processes, identifying protein-protein interactions, and studying enzyme activity in living systems.

常见问题

Q. What are the recommended synthetic routes for Cyclobutyl(pyridin-2-yl)methanamine, and how can reaction conditions be optimized?

- Methodological Answer : this compound can be synthesized via reductive amination or coupling reactions. A common approach involves reacting cyclobutanone with pyridin-2-ylmethanamine under catalytic hydrogenation (e.g., using Pd/C or Raney Ni) in a solvent like methanol or THF. Optimization parameters include:

- Catalyst Loading : 5–10% w/w to balance efficiency and cost.

- Temperature : 50–80°C for 12–24 hours to ensure complete conversion.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) may improve yields for sterically hindered intermediates .

Advanced routes leverage databases like REAXYS and BKMS_METABOLIC for retrosynthetic analysis, identifying precursors such as cyclobutyl halides or pyridine derivatives with amine-protecting groups .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for distinct signals: pyridine protons (δ 8.2–8.5 ppm), cyclobutyl CH₂ (δ 2.5–3.0 ppm), and NH₂ (δ 1.5–2.0 ppm, broad if free).